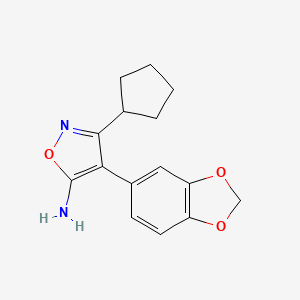
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazoles. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules, and a cyclopentyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Oxazole Ring Formation: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a substitution reaction using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets in the body. The benzodioxole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The oxazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins. The exact pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in the presence of a benzoic acid group instead of the oxazole and cyclopentyl groups.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds feature the benzodioxole moiety attached to an indole ring, showing different biological activities.
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine is unique due to the combination of the benzodioxole, oxazole, and cyclopentyl groups in its structure. This unique combination may result in distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-15-13(14(17-20-15)9-3-1-2-4-9)10-5-6-11-12(7-10)19-8-18-11/h5-7,9H,1-4,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKJCYRYPEPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2768295.png)
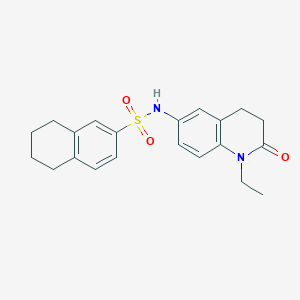
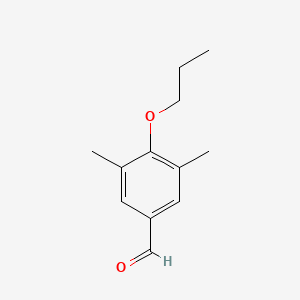
![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
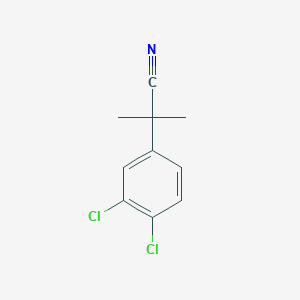
![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
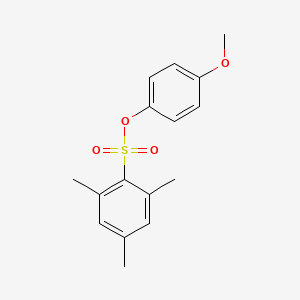
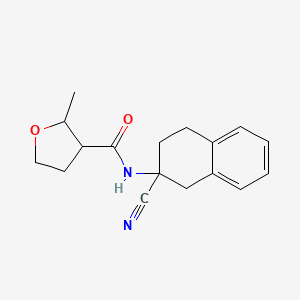

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
